6-Hydroxymedroxyprogesterone acetate

Description

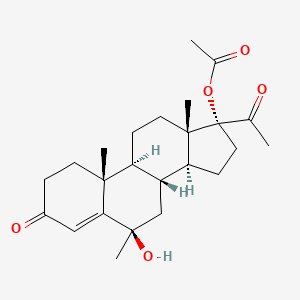

Structure

3D Structure

Properties

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-MCLNPTNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243566 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

984-47-4 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYMEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JEH3A9N1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biotransformational Studies of 6 Hydroxymedroxyprogesterone Acetate

Enzymatic Biotransformation Pathways Leading to 6-Hydroxylated Progestins

The introduction of a hydroxyl group at the 6-position of the steroid nucleus is a key metabolic and synthetic step, often mediated by enzymatic systems. Both microbial and mammalian organisms possess the capability to perform this specific hydroxylation on progestin compounds.

Microbial Transformation Techniques for Hydroxylation

Microbial biotransformation is a powerful tool for the specific hydroxylation of steroids, often achieving high regio- and stereoselectivity. Various microorganisms, particularly fungi, have been investigated for their ability to hydroxylate medroxyprogesterone (B1676146).

A study on the fungal transformation of medroxyprogesterone using Cunninghamella elegans, Trichothecium roseum, and Mucor plumbeus resulted in a variety of hydroxylated metabolites. nih.gov Among the products identified was 6β-hydroxymedroxyprogesterone, demonstrating the capability of these fungi to introduce a hydroxyl group at the 6β-position. nih.gov This highlights the potential of using whole-cell fungal cultures as biocatalysts for the production of 6-hydroxylated progestins.

The table below summarizes the metabolites obtained from the microbial transformation of medroxyprogesterone by selected fungi. nih.gov

| Fungus | Metabolite |

| Cunninghamella elegans | 6β, 20-dihydroxymedroxyprogesterone |

| Trichothecium roseum | 12β-hydroxymedroxyprogesterone |

| Mucor plumbeus | 6β, 11β-dihydroxymedroxyprogesterone |

| Cunninghamella elegans | 16β-hydroxymedroxyprogesterone |

| Trichothecium roseum | 11α, 17-dihydroxy-6α-methylpregn-4-ene-3, 20-dione |

| Mucor plumbeus | 11-oxo-medroxyprogesterone |

| Cunninghamella elegans | 6α-methyl-17α-hydroxypregn-1,4-diene-3,20-dione |

| Trichothecium roseum | 6β-hydroxymedroxyprogesterone |

| Mucor plumbeus | 15β-hydroxymedroxyprogesterone |

| Cunninghamella elegans | 6α-methyl-17α, 11β-dihydroxy-5α-pregnan-3, 20-dione |

| Trichothecium roseum | 11β-hydroxymedroxyprogesterone |

| Mucor plumbeus | 11α, 20-dihydroxymedroxyprogesterone |

Mammalian Metabolic Pathways and Metabolite Identification (in vitro and animal models)

In mammals, medroxyprogesterone acetate (B1210297) (MPA) undergoes extensive metabolism, primarily in the liver. In vitro studies using human liver microsomes have been crucial in identifying the metabolic pathways. The primary routes of metabolism involve hydroxylation at various positions on the steroid core.

The major metabolites of MPA are formed through hydroxylation, with 6β-hydroxylation being a significant pathway. Other sites of hydroxylation include the 1β and 2β positions. These hydroxylated metabolites can undergo further reactions, such as dehydrogenation.

The main identified metabolites of MPA in mammalian systems are summarized in the table below.

| Metabolite | Position of Hydroxylation |

| 6β-hydroxy MPA | 6β |

| 1β-hydroxy MPA | 1β |

| 2β-hydroxy MPA | 2β |

Role of Cytochrome P450 Isoforms in 6-Hydroxylation

The enzymatic machinery responsible for the 6-hydroxylation of medroxyprogesterone acetate in mammals is the cytochrome P450 (CYP) superfamily of enzymes. nih.govaacrjournals.orgnih.gov

Studies with human liver microsomes and recombinant human CYP isoforms have definitively identified CYP3A4 as the principal enzyme responsible for the metabolism of MPA. aacrjournals.orgnih.gov The disappearance of MPA in human liver microsomes was significantly inhibited by ketoconazole, a known inhibitor of CYP3A4, and by anti-CYP3A antibodies. nih.gov Among a panel of twelve recombinant human CYPs, only CYP3A4 showed significant metabolic activity towards MPA. nih.gov The structure of MPA is similar to progesterone (B1679170), which is also metabolized by CYP3A4 through 6β-, 16α-, and 2β-hydroxylation. aacrjournals.org

In animal models, specifically in female rats, CYP3A1 appears to be the primary isoform involved in MPA metabolism. nih.gov The intrinsic clearance of MPA in rat liver microsomes showed a significant correlation with CYP3A activity. nih.gov

Chemical Synthesis Approaches for 6-Hydroxymedroxyprogesterone Acetate and Related Derivatives

The chemical synthesis of this compound is not widely documented in the literature. However, the synthesis of its parent compound, medroxyprogesterone acetate, and related derivatives provides insight into potential synthetic strategies.

The synthesis of medroxyprogesterone acetate typically starts from 17α-hydroxyprogesterone. patsnap.comgoogle.com A common industrial route involves the introduction of the 6α-methyl group. One patented method describes a multi-step process that includes:

Ketalation of 17α-hydroxyprogesterone. patsnap.comgoogle.com

Epoxidation of the ketal. patsnap.comgoogle.com

A Grignard reaction with methylmagnesium bromide to introduce the methyl group, followed by hydrolysis to yield 5α,17α-dihydroxy-6β-methyl progesterone. patsnap.comgoogle.com

Deprotection and isomerization to obtain 6α-methyl-17α-hydroxyprogesterone. patsnap.comgoogle.com

Acetylation of the 17α-hydroxy group to yield medroxyprogesterone acetate. patsnap.comgoogle.com

The synthesis of a related derivative, medroxyprogesterone bromoacetate, has also been described, involving the reaction of 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione with bromoacetic acid-trifluoroacetic anhydride. nih.gov

Direct chemical synthesis of this compound would require a regioselective hydroxylation at the C6 position, which is a challenging transformation to achieve chemically without affecting other reactive sites on the steroid nucleus.

Stereoselective Synthesis and Isomer Characterization

The stereochemistry at the C6 position is crucial for the biological activity of steroid compounds. The introduction of a hydroxyl group at this position can result in two stereoisomers: 6α-hydroxy and 6β-hydroxy.

As noted in the microbial transformation section, microorganisms can exhibit high stereoselectivity. For instance, the formation of 6β-hydroxymedroxyprogesterone by fungi like Trichothecium roseum is a stereoselective process. nih.gov

In chemical synthesis, achieving stereoselectivity is a significant challenge. The synthesis of medroxyprogesterone acetate itself involves controlling the stereochemistry to obtain the desired 6α-methyl isomer. patsnap.comgoogle.com A patented synthesis route proceeds through a 6β-methyl intermediate which is then isomerized to the more stable 6α-methyl configuration. patsnap.comgoogle.com

The stereoselective chemical synthesis of this compound is not well-established in the literature. A potential, though not documented, approach could involve the stereoselective epoxidation of the Δ⁵ double bond of a suitable intermediate, followed by ring-opening to introduce the hydroxyl group. The characterization of the resulting 6α and 6β isomers would typically be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography to confirm the stereochemistry.

Analytical Methodologies for 6 Hydroxymedroxyprogesterone Acetate in Research

Chromatographic Techniques for Detection and Quantification in Biological Matrices (research applications)

Chromatographic methods are fundamental to the separation and analysis of 6-hydroxymedroxyprogesterone acetate (B1210297) from its parent compound and other related substances. These techniques are particularly crucial in research applications for understanding the metabolic fate of MPA and for ensuring the purity of research-grade materials.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of 6-hydroxymedroxyprogesterone acetate in biological matrices such as plasma and serum. nih.govnih.govmagtechjournal.comjohnshopkins.edu While dedicated, validated methods for the quantification of this compound as a primary analyte are not extensively published, the principles for its analysis are well-established through the extensive research on its parent compound, medroxyprogesterone (B1676146) acetate. nih.govnih.govmagtechjournal.comjohnshopkins.edu

Method development for this compound would typically involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix is a critical first step. Liquid-liquid extraction (LLE) using solvents like n-hexane or pentane (B18724) has been successfully employed for the extraction of MPA and its metabolites. nih.govnih.gov Solid-phase extraction (SPE) offers an alternative for sample clean-up and concentration.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the standard for separation. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% methanoic acid or acetate buffer). magtechjournal.comnih.govsu.ac.th Gradient elution is often employed to achieve optimal separation from the parent drug and other metabolites.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of this compound. magtechjournal.comnih.gov Detection is performed using a tandem mass spectrometer, often in the selected reaction monitoring (SRM) mode for enhanced specificity and sensitivity. nih.govnih.gov The precursor ion would be the protonated molecule [M+H]+, and specific product ions would be monitored for quantification and confirmation.

Validation of an LC-MS/MS method for this compound would be conducted in accordance with regulatory guidelines and would assess parameters such as linearity, accuracy, precision (intra- and inter-day), selectivity, sensitivity (limit of detection and limit of quantification), recovery, and matrix effects.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Medroxyprogesterone Acetate and its Metabolites

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 (e.g., 2.1 mm x 100 mm, 3 µm) nih.gov |

| Mobile Phase | Methanol and 0.1% methanoic acid (72:28) nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) nih.govnih.gov |

| Precursor Ion (MPA) | m/z 387.3 |

| Product Ions (MPA) | m/z 327.4, 267.2 |

| Precursor Ion (6-OH-MPA) | m/z 403.3 |

| Product Ions (6-OH-MPA) | Specific fragments to be determined |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the impurity profiling of medroxyprogesterone acetate in bulk drug substances and finished products. nih.govresearchgate.netresearchgate.net In this context, this compound is considered a potential impurity or degradation product. nih.govnih.gov

A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities, thus providing a clear picture of the drug's stability and purity. su.ac.thnih.gov The development of such a method for MPA would inherently include the separation of this compound.

Key aspects of an HPLC method for impurity profiling include:

Column and Mobile Phase: A reversed-phase C18 column is typically employed. su.ac.thnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and a buffer solution (e.g., acetate buffer at pH 5). su.ac.thnih.gov The composition is optimized to achieve adequate resolution between MPA, its known impurities (including this compound), and any new degradation products that may form.

Detection: A photodiode array (PDA) detector is often used, which allows for the monitoring of absorbance at multiple wavelengths. su.ac.thnih.gov This is useful for identifying and distinguishing between different compounds based on their UV spectra. A typical detection wavelength for MPA and its related compounds is around 245 nm. su.ac.thnih.gov

Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govresearchgate.netresearchgate.net The resulting chromatograms should demonstrate that the degradation products are well-resolved from the parent peak. su.ac.thnih.gov

Table 2: Example HPLC System Parameters for Impurity Profiling of Medroxyprogesterone Acetate

| Parameter | Typical Conditions |

| Column | Hichrom C18 (150 mm × 4.6 mm i.d., 5 µm) su.ac.th |

| Mobile Phase | Methanol: 0.020 M acetate buffer pH 5 (65:35, v/v) su.ac.th |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 245 nm su.ac.th |

| Column Temperature | Ambient |

Spectroscopic Characterization in Research Contexts (e.g., for metabolite identification, not basic compound ID)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of metabolites like this compound, particularly in research settings where reference standards may not be readily available.

Mass spectrometry, especially tandem mass spectrometry (MS/MS), is a powerful tool for identifying metabolites. The fragmentation pattern of a compound in the mass spectrometer provides a structural fingerprint. For this compound, the precursor ion would be its protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion would generate a series of product ions. The analysis of these fragment ions can help to pinpoint the location of the hydroxyl group on the steroid nucleus.

While experimental NMR data for this compound is not widely published, Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for its structural confirmation. 1H NMR would provide information on the number and connectivity of protons in the molecule, while 13C NMR would reveal the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the precise structure and stereochemistry of the metabolite.

Degradation Product Profiling and Stability Studies in Research Materials

Forced degradation studies are a regulatory requirement and a critical component of drug development and quality control. These studies are designed to identify the likely degradation products of a drug substance, which in turn helps in the development of stability-indicating analytical methods and in understanding the degradation pathways.

In the context of medroxyprogesterone acetate, forced degradation studies have shown that it is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, and oxidation. nih.govresearchgate.netresearchgate.net One of the identified degradation products is this compound. nih.gov

A comprehensive study on the forced degradation of MPA injectable suspensions utilized HPLC-MS/MS to characterize the impurities and degradation products. nih.govnih.gov This research identified "6β-hydroxymedroxyprogesterone acetate" as impurity A. nih.gov The study found that this impurity, along with others, was generated under acidic and basic conditions. nih.gov

The profiling of degradation products involves:

Exposure to Stress Conditions: The research material is subjected to conditions such as heat, humidity, acid, base, light, and oxidation. nih.govresearchgate.netresearchgate.net

Chromatographic Separation: The stressed samples are then analyzed using a stability-indicating HPLC method to separate the degradation products from the parent drug. su.ac.thnih.gov

Identification and Characterization: The degradation products are identified and characterized using techniques like mass spectrometry and, if necessary, isolated for NMR analysis.

The results from these studies are crucial for establishing the shelf-life of research materials and for ensuring that any degradation products that may form are identified and controlled.

Table 3: Summary of Medroxyprogesterone Acetate Degradation and Identification of this compound

| Stress Condition | Observation | Analytical Technique | Reference |

| Acid Hydrolysis | Formation of degradation products, including this compound. | HPLC-MS/MS | nih.govnih.gov |

| Base Hydrolysis | Significant degradation with the formation of multiple products, including this compound. | HPLC-MS/MS | nih.govnih.gov |

| Oxidation | Formation of various degradation products. | HPLC-MS/MS | nih.gov |

| Thermal and Light Exposure | Less degradation compared to hydrolytic and oxidative stress. | HPLC-MS/MS | nih.gov |

Preclinical Investigations of 6 Hydroxymedroxyprogesterone Acetate S Biological Effects in Vitro and Animal Models

Cell Proliferation and Apoptosis Research in Cell Lines

The biological activities of medroxyprogesterone (B1676146) acetate (B1210297) (MPA), the precursor to 6-hydroxymedroxyprogesterone acetate, have been investigated in various cancer cell lines, particularly those related to breast cancer. Studies show that the effect of MPA on cell growth and programmed cell death (apoptosis) is highly dependent on the receptor status of the cells.

In progesterone (B1679170) receptor-positive (PgR+) breast cancer cell lines, MPA has demonstrated direct growth-inhibitory effects. nih.gov Research involving multiple cell lines, including T-47D, MCF-7, and ZR 75-1, showed that MPA could significantly inhibit proliferation. nih.gov This inhibition is associated with specific changes in the cell cycle; MPA was found to cause an accumulation of cells in the G0-G1 phase by increasing the G1 transit time, thereby slowing the rate of cell division. nih.gov

Conversely, MPA has also been shown to have a protective effect against apoptosis under certain conditions. In several PgR+ breast cancer cell lines (T47-D, MCF-7, and H466-B), MPA treatment protected the cells from apoptosis that was induced by serum deprivation. nih.gov This protective effect was not observed in progesterone receptor-negative (PgR-) cells. nih.gov The mechanism behind this anti-apoptotic effect involves the modulation of apoptosis-related genes. For instance, in PgR+ cells, MPA treatment prevented the induction of the pro-apoptotic genes HRK and BAK1 following serum starvation. nih.gov

Table 1: Effects of Medroxyprogesterone Acetate (MPA) on Breast Cancer Cell Lines

| Cell Line | Progesterone Receptor Status | Key Finding | Reference |

|---|---|---|---|

| T-47D | Positive | Most sensitive to MPA-induced growth inhibition; accumulation of cells in G0-G1 phase. | nih.gov |

| MCF-7 | Positive | Significant growth inhibition; accumulation in G0-G1 phase after longer exposure. | nih.gov |

| ZR 75-1 | Positive | Growth inhibition observed, but less sensitive than T-47D. | nih.gov |

| MDA-MB-231 | Negative | Not protected from serum depletion-induced apoptosis by MPA. | nih.gov |

| H466-B | Positive | Protected from serum depletion-induced apoptosis by MPA. | nih.gov |

Impact on Cellular Differentiation Processes in Model Systems

Preclinical studies indicate that medroxyprogesterone acetate (MPA) can influence cellular differentiation, particularly within the immune system. Research using the human monocytic cell line THP-1 showed that MPA can drive the differentiation of these cells toward an M2 macrophage phenotype. nih.gov M2 macrophages are typically associated with anti-inflammatory responses and tissue repair. This differentiation was characterized by the downregulation of M1 markers (like CD11c, IL-1β, and TNF-α) and the upregulation of M2 markers (such as CD163 and IL-10). nih.gov This effect was also observed in primary monocytes treated with MPA. nih.gov

This finding suggests that MPA, through its action on monocytes, can create a cellular phenotype that mimics decidual macrophages, which are crucial for a successful pregnancy. nih.gov The study noted that this differentiation process was dependent on the MEK-ERK signaling pathway. nih.gov In a separate line of research, the related hormone progesterone was shown to induce morphological changes consistent with cellular differentiation in a breast cancer cell line (MDA-MB-231) that was genetically modified to express the progesterone receptor. nih.gov

Modulation of Specific Enzyme Activities in Animal Tissues (e.g., hepatic metabolism)

In animal models, specifically female rats, the analogous enzyme CYP3A1 appears to be primarily responsible for MPA metabolism. nih.gov The activity of these enzymes directly correlates with the clearance rate of MPA. nih.gov

Furthermore, MPA itself can modulate the activity of hepatic enzymes. In rat models with chemically induced liver injury, MPA treatment was found to enhance the recovery of the hepatic drug-metabolizing system. nih.gov This was demonstrated by an increase in the total cytochrome P-450 content and elevated activity of several key enzymes. nih.gov Studies in healthy rats also showed that MPA has an inducing effect on the hepatic drug-metabolizing enzyme system. nih.gov

Table 2: Enzyme Modulation Related to Medroxyprogesterone Acetate (MPA) Metabolism and Effects

| Enzyme/System | Model System | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes | Identified as the primary enzyme for MPA metabolism. | aacrjournals.orgnih.gov |

| Cytochrome P450 3A1 (CYP3A1) | Female Rat Liver Microsomes | Primarily involved in the metabolism of MPA. | nih.gov |

| Cytochrome P-450 (total) | Rats with Liver Injury | Content was increased by MPA therapy during regeneration. | nih.gov |

| NADPH-cytochrome c reductase | Rats with Liver Injury | Activity was increased by MPA therapy. | nih.gov |

| Benzo[a]pyrene hydroxylase | Rats with Liver Injury | Activity was increased by MPA therapy. | nih.gov |

| Aminopyrine N-demethylase | Rats with Liver Injury | Activity was increased by MPA therapy. | nih.gov |

| Epoxide hydrolase | Rats with Liver Injury | Activity was increased by MPA therapy. | nih.gov |

| Glutathione S-transferase | Rats with Liver Injury | Activity was increased by MPA therapy. | nih.gov |

Investigation of Immunomodulatory Effects in Preclinical Models

Medroxyprogesterone acetate (MPA) demonstrates significant immunomodulatory properties in preclinical models. As mentioned in section 5.2, MPA can drive the differentiation of monocytes into an M2 macrophage phenotype, which is associated with an anti-inflammatory profile characterized by higher production of IL-10 and lower production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov

In a mouse model of inflammation-induced preterm birth, MPA treatment was shown to counteract the effects of an inflammatory challenge (lipopolysaccharide). nih.gov Specifically, MPA pretreatment blocked the inflammation-induced reduction in macrophages and prevented the increase of neutrophils in the cervix. nih.gov This suggests that MPA can regulate immune cell trafficking in response to an inflammatory stimulus. nih.gov These findings highlight a role for MPA in modulating local immune environments, an effect potentially mediated by its metabolites.

Neurobiological Effects in Animal Brain and Cellular Models

Preclinical research into the neurobiological effects of medroxyprogesterone acetate (MPA) suggests that its actions can differ from those of endogenous progesterone. A study in ovariectomized mice found that, unlike progesterone, MPA did not enhance performance in object recognition and placement memory tasks. nih.gov This study also observed that mice administered MPA had the lowest levels of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus when compared to groups treated with progesterone or allopregnanolone. nih.gov BDNF is a critical protein for neuronal survival, growth, and cognitive function.

The study suggested that some of the beneficial cognitive effects of progesterone are dependent on its conversion to metabolites like allopregnanolone, a process that differs from the metabolic pathway of MPA. nih.gov In contrast, research on progesterone has shown it to have neuroprotective effects in animal models of traumatic brain injury, where it was found to reduce brain edema and lesion volume. nih.gov

Structure Activity Relationship Sar and Computational Modeling of 6 Hydroxymedroxyprogesterone Acetate and Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models are valuable for predicting the activity of new compounds and for understanding which structural properties are most important for their biological effects. mdpi.com

In the context of 6-hydroxymedroxyprogesterone acetate (B1210297), which is a known impurity and metabolite of medroxyprogesterone (B1676146) acetate (MPA), QSAR analysis has been employed to assess potential toxicity risks. nih.gov A study conducted forced degradation studies on MPA injectable products to generate and identify impurities, including 6-hydroxymedroxyprogesterone acetate. nih.gov Subsequently, QSAR analysis was performed on these impurities to predict their potential for mutagenicity using both rule-based and statistics-based in silico methods, in line with regulatory guidelines. nih.gov

The findings from this analysis indicated that the known impurities of MPA, including this compound, were apparently no more of a safety risk than the parent compound, MPA, itself. nih.gov This type of analysis is crucial for establishing the safety profile of pharmaceutical products by evaluating the potential risks associated with impurities and degradation products. nih.gov

The general workflow for a QSAR study involves several key steps:

Data Set Preparation : A dataset of compounds with known biological activities is compiled. nih.gov For the analysis of MPA impurities, this involved compounds with assignable chemical structures. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model Building : Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and external validation to ensure its reliability. nih.gov

The table below summarizes the key aspects of the QSAR analysis performed on MPA and its impurities.

Table 1: QSAR Analysis of Medroxyprogesterone Acetate Impurities

| Aspect | Description | Reference |

|---|---|---|

| Objective | To assess the toxicity risk (mutagenicity) of known impurities of Medroxyprogesterone Acetate. | nih.gov |

| Compounds Analyzed | Medroxyprogesterone Acetate and its known impurities, including this compound. | nih.gov |

| Methodology | Two in silico methods were used as recommended by ICH M7(R1) guidelines: one rule-based and one statistics-based. | nih.gov |

| Software Used | Toxtree 2.6 was utilized for the analysis. | nih.gov |

| Key Finding | The QSAR analysis found that the known impurities are apparently no more of a safety risk than the parent compound, MPA. | nih.gov |

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as this compound, and its biological target, primarily the progesterone (B1679170) receptor (PR). nih.govplos.org These methods provide atomic-level details of the binding process, helping to elucidate the structural basis of activity. ibm.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them to identify the most favorable binding mode. researchgate.net For progestins like this compound, docking studies into the ligand-binding domain (LBD) of the progesterone receptor reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. biorxiv.org Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules, revealing how the complex fluctuates and changes conformation. nih.gov These simulations are crucial for understanding the stability of binding, the role of solvent molecules, and the conformational changes induced in the receptor upon ligand binding, which are essential for its function as a transcription factor. nih.govnih.gov Studies on the PR LBD have shown that the binding pocket is flexible enough to accommodate various ligands and that ligand binding can alter the dynamics of key structural elements like specific loops and helices, which is critical for subsequent gene regulation. plos.orgnih.gov

The binding of progesterone and its derivatives to the PR LBD involves specific interactions with key amino acid residues. Classical MD simulations have been used to clarify the dynamic nature of progesterone binding, revealing the importance of interactions that were not apparent in static crystal structures. ibm.com

Table 2: Key Concepts in Molecular Simulation of Progestins with the Progesterone Receptor

| Technique | Purpose | Key Insights | References |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand in the receptor's active site. | Identifies crucial hydrogen bonds and hydrophobic interactions between the ligand and PR residues. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-receptor complex over time. | Reveals the stability of the binding pose, conformational changes in the receptor, and the dynamic nature of the interaction. | plos.orgbiorxiv.orgnih.gov |

| Key Target | Human Progesterone Receptor (PR), a ligand-induced transcription factor. | The Ligand Binding Domain (LBD) is flexible; ligand binding induces conformational changes critical for biological activity. | nih.govnih.gov |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model serves as a 3D template, guiding the design of new molecules or the screening of compound libraries to find new ligands with desired biological activity. nih.govdovepress.com

Pharmacophore models can be generated through two primary approaches:

Ligand-Based Modeling : This approach is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting their common chemical features. nih.gov The underlying principle is that molecules with similar structures and features are likely to exhibit comparable biological activities. nih.gov

Structure-Based Modeling : When the 3D structure of the ligand-receptor complex is available (e.g., from X-ray crystallography), a pharmacophore can be derived directly from the key interaction points between the ligand and the target's active site. nih.govmdpi.com

For the progesterone receptor, pharmacophore models have been developed to identify the crucial features for high-affinity binding. nih.gov These models typically include a combination of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial geometry. nih.govmdpi.com For example, a pharmacophore model for progesterone receptor ligands might consist of multiple features, including aromatic rings and hydrogen bond acceptors and donors, that map onto the key interaction points within the PR's ligand-binding pocket. nih.gov

Table 3: Common Pharmacophore Features for Progesterone Receptor Ligands

| Feature Type | Description | Importance in Binding | References |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen bond (e.g., a keto-oxygen). | Crucial for anchoring the ligand in the binding pocket through interactions with donor residues. | nih.govmdpi.com |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond. | Can form specific interactions with acceptor residues in the receptor. | nih.govmdpi.com |

| Hydrophobic (HYD) / Aromatic (AR) | A non-polar or aromatic group. | Interacts with hydrophobic pockets in the receptor, contributing significantly to binding affinity. | nih.govfrontiersin.org |

| Exclusion Volumes | Regions of space occupied by the receptor. | Defines the steric boundaries of the binding site, preventing clashes and guiding ligand shape. | mdpi.comfrontiersin.org |

These validated models can then be used to screen large chemical databases to identify novel compounds that match the pharmacophore features, aiding in the discovery of new lead molecules. nih.govresearchgate.net

Design and In Vitro/Preclinical Evaluation of Novel Analogues

The insights gained from SAR, QSAR, and computational modeling are applied to the rational design and synthesis of novel analogues with potentially improved properties, such as enhanced potency, selectivity, or metabolic stability. nih.govnih.gov The design process aims to modify the core structure of a compound like this compound to optimize its interactions with the target receptor, as predicted by docking and pharmacophore models. nih.gov

Once novel analogues are synthesized, they undergo a rigorous preclinical evaluation to characterize their pharmacological profile. researchgate.net This evaluation typically involves a tiered approach:

In Vitro Assays :

Receptor Binding Assays : These assays measure the affinity of the new compounds for the target receptor (e.g., progesterone receptor) and other steroid receptors (e.g., androgen, estrogen, glucocorticoid receptors) to determine both potency and selectivity. researchgate.netnih.gov

Cell-Based Transactivation Assays : These experiments are conducted in cells transfected with the receptor and a reporter gene. They determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). researchgate.net

Antiproliferative Assays : For applications in cancer research, the ability of novel progesterone derivatives to inhibit the growth of hormone-dependent cancer cell lines (e.g., breast cancer cells) is evaluated. nih.gov

Preclinical In Vivo Studies :

Compounds that show promising in vitro activity are advanced to studies in animal models. researchgate.net

These studies assess the compound's progestational activity, anti-ovulatory effects, and potential for off-target effects (e.g., androgenic or estrogenic activity) in a whole-organism context. researchgate.netnih.gov

For imaging agents, in vivo studies in animal models bearing tumors are used to assess the probe's uptake, specificity, and metabolic stability. rsc.org

For example, the preclinical evaluation of norgestimate, a selective progestin, involved a comprehensive battery of tests including receptor binding, endometrial stimulation in rabbits, and ovulation inhibition in rats to establish its specific progestational and minimal androgenic activity. nih.gov Similarly, novel progesterone derivatives have been synthesized and shown to have potent antiproliferative effects on breast cancer cells, with their activity likely linked to their molecular geometry and affinity for the receptor. nih.gov

The ultimate goal of this iterative cycle of design, synthesis, and evaluation is to identify lead candidates for further drug development. nih.govrsc.org

Emerging Research Frontiers and Methodological Advancements for 6 Hydroxymedroxyprogesterone Acetate

Integration with Omics Technologies (e.g., transcriptomics, proteomics) for Systems-Level Understanding

Table 1: Primary Phase I Metabolites of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) identified in Human Liver Microsomes

| Metabolite Name | Tentative Identification | Key Metabolic Reaction |

|---|---|---|

| 6β-hydroxymedroxyprogesterone acetate | M-2 | 6β-hydroxylation |

| 1β-hydroxymedroxyprogesterone acetate | M-3 | 1β-hydroxylation |

| 2β-hydroxymedroxyprogesterone acetate | M-4 | 2β-hydroxylation |

| 2β, 6β-dihydroxy MPA | M-1 | Consecutive metabolism of M-2 and M-4 |

| 1,2-dehydro MPA | M-5 | Metabolism of M-3 |

Data sourced from studies on MPA metabolism in human liver microsomes. nih.gov

Role of 6-Hydroxymedroxyprogesterone Acetate in Comparative Steroid Biochemistry

Table 2: Enzymes Involved in Medroxyprogesterone Acetate (MPA) Metabolism Across Species

| Species | Primary Enzyme(s) Involved | Key Finding |

|---|---|---|

| Human | CYP3A4 | Primarily responsible for the overall metabolism of MPA via hydroxylation. aacrjournals.orgnih.gov |

| Rat | CYP3A1, CYP3A2, CYP2A2 | CYP3A1 is the main enzyme in female rat liver microsomes. nih.gov |

| Minipig | Not specified, but similar metabolic profile to humans | Suggested as a suitable surrogate model for human pharmacokinetic studies. nih.govresearchgate.net |

This table summarizes findings from in vitro studies using liver microsomes.

Q & A

Basic Research Questions

Q. What validated analytical methods exist for quantifying Medroxyprogesterone Acetate (MPA) and detecting impurities in research samples?

- Methodology : Use reversed-phase HPLC with UV detection (λ = 254 nm). System suitability requires:

- Column: C18, 4.6 × 150 mm, 5 µm.

- Mobile phase: Acetonitrile/water (55:45 v/v).

- Flow rate: 1.5 mL/min.

- Theoretical plates ≥5,000; peak symmetry factor ≤2.0.

- Validate with a linearity range of 50–150% target concentration (R² ≥ 0.995) and precision (RSD ≤2.0% for six replicates) .

Q. How should MPA derivatives be handled and stored to ensure stability in laboratory settings?

- Protocol :

- Store lyophilized powder at -20°C (3-year stability) or 4°C (2-year stability).

- Prepare stock solutions in DMSO (9 mg/mL) or ethanol (10 mg/mL); store at -80°C (1 year) or -20°C (6 months).

- Avoid repeated freeze-thaw cycles. Use inert atmospheres (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in MPA’s safety classification (non-hazardous vs. carcinogenic/reprotoxic)?

- Analysis Framework :

- Review study parameters: Dose (acute vs. chronic), species specificity, and exposure routes.

- Example: MPA is classified as carcinogenic (Category 2) and reprotoxic (Category 1A) under EU regulations due to endometrial cancer risk and fetal developmental toxicity in long-term studies . However, acute toxicity data (oral LD₅₀ >2,000 mg/kg in rats) support its non-hazardous status for routine lab handling .

- Mitigation: Apply ALARA principles and use engineering controls (e.g., fume hoods) during chronic exposure studies .

Q. What experimental strategies are recommended for characterizing MPA’s receptor-binding selectivity (PR, AR, GR)?

- Approach :

- Use competitive binding assays with radiolabeled ligands (e.g., ³H-progesterone for PR, ³H-DHT for AR).

- Calculate EC₅₀ values via dose-response curves. MPA activates PR (EC₅₀ ≈0.01 nM), AR (EC₅₀ ≈1 nM), and GR (EC₅₀ ≈10 nM), acting as a full agonist .

- Validate specificity with receptor antagonists (e.g., mifepristone for PR) and knockout cell models.

Q. How can researchers address the lack of ecological toxicity data for MPA derivatives?

- Proposed Workflow :

Conduct in silico predictions using QSAR models for biodegradability and bioaccumulation.

Perform acute toxicity tests on Daphnia magna (48-hr EC₅₀) and algae (72-hr growth inhibition).

Assess soil mobility via column leaching experiments (OECD Guideline 121).

Methodological Challenges & Innovations

Q. What steps are critical for validating a stability-indicating HPLC method for MPA in complex matrices (e.g., plasma)?

- Validation Parameters :

- Specificity: Confirm baseline separation of MPA from metabolites (e.g., 6α-hydroxy-MPA) and matrix components.

- Accuracy/Precision: Spike recovery (85–115%) and inter-day RSD ≤15%.

- Robustness: Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .

Q. How can contradictory pharmacokinetic data (e.g., protein binding vs. free hormone hypothesis) be reconciled in MPA studies?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.